(2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine
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Overview
Description
(2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine is an organic compound with the molecular formula C11H17FN2 It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to a benzene ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine typically involves multi-step organic reactions. One common method is the reductive amination of 4-fluorobenzaldehyde with ethyl(methyl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable reducing agents and solvents to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated aromatic structure imparts unique properties to polymers and coatings, making them more resistant to heat and chemical degradation.
Mechanism of Action
The mechanism of action of (2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-{[ethyl(methyl)amino]methyl}-4-chlorophenyl)methanamine
- (2-{[ethyl(methyl)amino]methyl}-4-bromophenyl)methanamine
- (2-{[ethyl(methyl)amino]methyl}-4-iodophenyl)methanamine
Uniqueness
Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), (2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine exhibits unique properties due to the presence of fluorine. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(2)8-10-6-11(12)5-4-9(10)7-13/h4-6H,3,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAMHERXRGLYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=CC(=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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